![molecular formula C16H16N2O2 B2702242 1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol CAS No. 2379995-53-4](/img/structure/B2702242.png)
1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol is a compound that belongs to the class of benzoxazoles, which are bicyclic planar molecules. Benzoxazoles are known for their broad substrate scope and functionalization potential, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by agents like FeCl3, leading to the formation of various oxidized products.
Reduction: Typically involves the use of reducing agents such as sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, resulting in substituted benzoxazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use in drug discovery and development due to its biological activities.
Industry: Used in the production of advanced materials and as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol can be compared with other benzoxazole derivatives such as:
- 1-[3-(Benzoxazol-2-ylamino)phenyl]-3-phenylurea
- 2-(1,3-Benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1’-cyclopentane]one
These compounds share similar structural features but may exhibit different biological activities and applications, highlighting the uniqueness of this compound in its specific uses and effects.
Eigenschaften
IUPAC Name |
1-(1,3-benzoxazol-2-ylamino)-3-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-13(10-12-6-2-1-3-7-12)11-17-16-18-14-8-4-5-9-15(14)20-16/h1-9,13,19H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNZHLPIIVTQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC2=NC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B2702159.png)
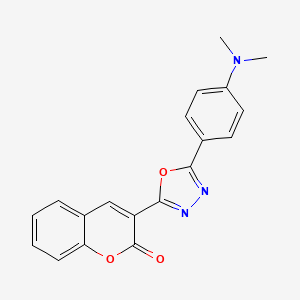
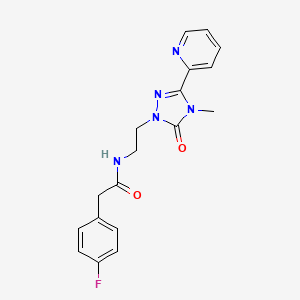
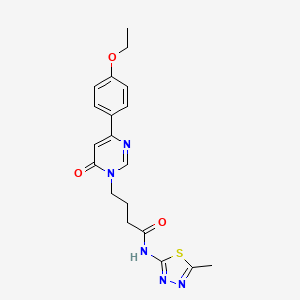
![ethyl 2-{[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2702167.png)
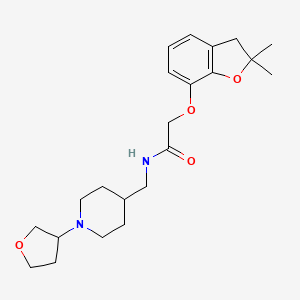

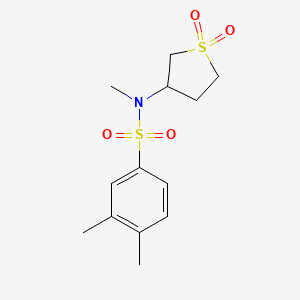

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2702176.png)
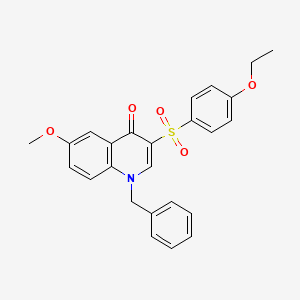
![9-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2702178.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702180.png)
